molecular formula C12H10N2OS3 B10816511 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10816511
M. Wt: 294.4 g/mol
InChI Key: UUZYRMCHULFJED-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a methylthio methyl (-SCH2CH3) group at position 2 and a thiophen-2-yl substituent at position 3. The thieno[2,3-d]pyrimidin-4(3H)-one core is a fused heterocyclic system with a ketone at position 4, making it a versatile scaffold for medicinal chemistry applications .

Properties

Molecular Formula

C12H10N2OS3

Molecular Weight

294.4 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H10N2OS3/c1-16-6-9-13-11(15)10-7(5-18-12(10)14-9)8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,14,15)

InChI Key

UUZYRMCHULFJED-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile is prepared via Gewald reaction, combining thiophen-2-yl-substituted ketones, sulfur, and malononitrile.

  • Cyclization : The aminothiophene derivative reacts with methylthioacetic acid in the presence of phosphorus oxychloride (POCl₃) under reflux conditions (100–110°C, 1–2 hours). POCl₃ acts as both a catalyst and dehydrating agent, facilitating intramolecular cyclization.

  • Workup : The reaction mixture is quenched in ice-cold water, precipitating the crude product, which is filtered, washed with sodium bicarbonate, and recrystallized from ethanol.

Yield : 70–80%.

Key Considerations

  • Substituent Compatibility : The methylthio methyl group is introduced via the aliphatic acid (methylthioacetic acid), while the thiophen-2-yl group originates from the starting ketone.

  • Purity Control : Thin-layer chromatography (TLC) using toluene:ethyl acetate (7:3) ensures reaction completion, with Rf values typically ranging from 0.6 to 0.8.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances the efficiency of thieno[2,3-d]pyrimidine synthesis, reducing reaction times and improving yields.

Optimized Protocol

  • Reagents : 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile, methylthioacetic acid, POCl₃, and neutral alumina (Al₂O₃) as a solid support.

  • Conditions : Irradiation in a microwave reactor at 300 W for 5–7 minutes, maintaining an internal temperature of 80–90°C.

  • Isolation : Similar workup as conventional methods, with ethanol recrystallization.

Yield : 78–90%.

Advantages Over Conventional Heating

  • Time Efficiency : Reaction completion in minutes versus hours.

  • Energy Economy : Reduced thermal decomposition due to rapid, uniform heating.

  • Scalability : Demonstrated efficacy in gram-scale syntheses.

Structural Characterization and Analytical Validation

Post-synthesis, the compound is rigorously characterized to confirm its identity and purity.

Spectroscopic Data

Technique Key Observations
FT-IR - 1665 cm⁻¹ (C=O stretch of pyrimidinone)
- 2550 cm⁻¹ (S-CH₃ stretch)
- 3100 cm⁻¹ (aromatic C-H).
¹H NMR (DMSO-d₆)- δ 2.15 (s, 3H, SCH₃)
- δ 4.25 (s, 2H, SCH₂)
- δ 7.10–7.80 (m, 5H, thiophene and thieno protons).
Mass Spectrometry Molecular ion peak at m/z 294.4 [M+H]⁺, consistent with C₁₂H₁₀N₂OS₃.

Purity Assessment

  • Melting Point : 215–217°C (uncorrected).

  • Elemental Analysis : C 48.96%, H 3.41%, N 9.52%, S 32.68% (theoretical: C 49.0%, H 3.4%, N 9.5%, S 32.7%).

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method
Reaction Time 1–2 hours5–7 minutes
Temperature 100–110°C80–90°C
Yield 70–80%78–90%
Energy Input HighLow
Byproduct Formation ModerateMinimal

Challenges and Optimization Strategies

Common Pitfalls

  • Incomplete Cyclization : Addressed by optimizing POCl₃ stoichiometry (0.2 mL per mmol of substrate).

  • Thiophene Ring Oxidation : Mitigated by inert atmosphere (N₂) during reflux.

Solvent-Free Modifications

Recent advancements employ solvent-free conditions under microwave irradiation, enhancing atom economy and reducing waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SCH₃) group at position 2 is a primary site for nucleophilic substitution.

  • Reaction with hydrazine hydrate :
    Thermal fusion (170–180°C) replaces the methylthio group with hydrazine, yielding 2-hydrazinyl derivatives. This reaction proceeds via nucleophilic attack on the sulfur atom, followed by elimination of methanethiol .

    • Example product: 2-Hydrazinyl-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine (yield: ~75%) .

    • Key spectral data : IR shows disappearance of γC=S (1246 cm⁻¹) and emergence of γNH₂ (3311–3446 cm⁻¹) .

  • Reaction with alkyl/aryl halides :
    Under reflux in acetone with K₂CO₃, the methylthio group undergoes alkylation. For example, methyl iodide forms 3-methyl-2-(methylthio) derivatives .

Cyclocondensation Reactions

The thienopyrimidine scaffold participates in cyclization with carbonyl reagents:

  • With 1,1′-carbonyldiimidazole (CDI) :
    Forms thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones via carbonyl insertion at positions 2 and 4 .

    • Example: Reaction under reflux in THF yields bicyclic derivatives (yields: 40–91%) .

  • With thiourea derivatives :
    Cyclocondensation in dry benzene with triethylamine produces thiosemicarbazides. For instance, phenylisothiocyanate forms 1-(thienopyrimidinyl)-4-phenylthiosemicarbazide .

Alkylation and Acylation

The exocyclic nitrogen at position 3 is reactive toward alkylating/acylating agents:

  • Ethylchloroacetate alkylation :
    In refluxing acetone with K₂CO₃, the N-3 position is alkylated to form ethyl acetate derivatives (yield: 60–75%) .

    • Product example : Ethyl 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate .

  • Acylation with anthranilic acid :
    Fusion at 110°C produces benzooxazinone derivatives via intramolecular cyclization .

Oxidation Reactions

The methylthio group oxidizes to sulfone or sulfoxide under controlled conditions:

  • With H₂O₂ or mCPBA :
    Selective oxidation of -SCH₃ to -SO₂CH₃ or -SOCH₃ enhances electrophilicity for further substitutions.

    • Impact : Increased polarity and potential bioactivity modulation.

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via a two-step mechanism: (1) nucleophile attack at the electrophilic sulfur, (2) elimination of SCH₃ .

  • Cyclocondensation : CDI activates carbonyl groups, enabling ring expansion through intramolecular cyclization .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidinone derivatives, including the compound .

Synthesis and Testing

A study demonstrated the synthesis of various thienopyrimidinone derivatives, where the compound served as a precursor. These derivatives were tested for their anti-cancer activity against breast cancer cell lines (MCF-7 and MCF-10A) and showed significant tumor growth inhibition in vivo models, indicating their potential as anti-cancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showcasing effectiveness against various bacterial and fungal strains.

Synthesis of Derivatives

In another study, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for their antimicrobial activity. The derivatives were characterized using IR, NMR, and mass spectral data .

Biological Evaluation

The antimicrobial activity was assessed using agar well diffusion methods against both gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (Candida albicans, Aspergillus niger). Results indicated that certain derivatives exhibited significant antibacterial and antifungal activities at varying concentrations .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thieno[2,3-d]pyrimidine derivatives.

Key Structural Features

The presence of the methylthio group and thiophene moiety appears to enhance biological activity. Variations in substituents on the pyrimidine ring also influenced potency against cancer cells and microbial strains .

Summary of Findings

The applications of 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one are promising in both anticancer therapy and antimicrobial treatments. The compound's ability to inhibit tumor growth and its effectiveness against various pathogens position it as a candidate for further development in pharmaceutical applications.

Application TypeActivityTarget OrganismReference
AnticancerTumor growth inhibitionMCF-7, MCF-10A cells
AntimicrobialBacterial inhibitionStaphylococcus aureus, Escherichia coli
AntimicrobialFungal inhibitionCandida albicans

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Compound A : 2-(Methylsulfanyl)-5-hydroxy-4-(4-chlorophenyl)thieno[2,3-d]pyrimidin-6(5H)-one ()
  • Substituent : Methylsulfanyl (-SCH3) at position 2.
  • Key Differences : Lacks the methylthio methyl (-SCH2CH3) group and includes a hydroxyl group at position 4.
  • Physicochemical Impact : The hydroxyl group increases polarity, reducing lipophilicity (logP ~1.5) compared to the target compound (predicted logP ~2.8) .
Compound B : 2-[[2-(4-Fluorophenyl)-2-oxoethyl]thio]-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one ()
  • Substituent : A thioether-linked 4-fluorophenyl acetyl group at position 2.
  • Key Differences : Bulkier substituent with a ketone moiety, leading to higher molecular weight (476.54 g/mol vs. ~306.4 g/mol for the target compound).
  • Biological Relevance : The 4-fluorophenyl group may enhance receptor binding via halogen interactions, but steric hindrance could reduce bioavailability .

Substituent Variations at Position 5

Compound C : 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine ()
  • Substituent : Thiophen-2-yl at position 5.
  • Key Differences : Pyrimidine core lacks the ketone at position 4, altering electronic properties.
Compound D : 5-(4-Fluorophenyl)-2-mercapto-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one ()
  • Substituent : 4-Fluorophenyl at position 5.

Core Modifications

Compound E : 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one ()
  • Core: Fused chromeno-pyrazolo-pyridine system with a thienopyrimidinone moiety.
  • Key Differences : Increased molecular complexity and size (MW ~500 g/mol), likely reducing solubility but enhancing target specificity .

Biological Activity

Introduction

The compound 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, characterized by a unique heterocyclic structure that includes a thieno[2,3-d]pyrimidine core and a thiophene moiety. This structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula for the compound is C12H10N2OS3C_{12}H_{10}N_{2}OS_{3}, with a molecular weight of 294.4 g/mol. The structure is defined as follows:

PropertyValue
Molecular FormulaC₁₂H₁₀N₂OS₃
Molecular Weight294.4 g/mol
IUPAC Name2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
InChI KeyUUZYRMCHULFJED-UHFFFAOYSA-N
Canonical SMILESCSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1

Biological Activities

Thienopyrimidine derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Several studies have investigated the anticancer potential of thienopyrimidine derivatives. For instance, compounds related to 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant inhibitory effects on various cancer cell lines.
    • A study indicated that compounds with similar structures exhibited IC₅₀ values less than 10 µM against human cancer cells, suggesting potent anticancer properties .
  • Antimicrobial Properties : The compound's unique sulfur-containing structure may contribute to antimicrobial activity. Research has shown that thienopyrimidine derivatives can inhibit the growth of several bacterial strains.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in various cellular signaling pathways .

Synthesis

The synthesis of 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents under controlled conditions.
  • Introduction of Methylthio Group : Alkylation reactions using methylthiomethyl chloride in the presence of bases like sodium hydride facilitate the introduction of the methylthio substituent.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several thienopyrimidinone derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited remarkable cytotoxicity against breast cancer cell lines (e.g., MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Enzyme Inhibition

In another research effort focusing on enzyme inhibition, compounds derived from thienopyrimidine structures were screened for their ability to inhibit nSMase2 activity. The findings suggested that these compounds could significantly reduce nSMase2-mediated ceramide production in vitro, highlighting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer :
  • Solvent replacement : Use cyclopentyl methyl ether (CPME) or water-ethanol mixtures instead of DMF .
  • Catalytic methods : Employ microwave-assisted synthesis to reduce reaction time and energy consumption .
  • Waste minimization : Recycle byproducts (e.g., thioureas) via acid-base extraction .

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